Sodium octyl hydrogen phosphate

Catalog No.
S15282669
CAS No.
30410-34-5
M.F
C8H18NaO4P
M. Wt
232.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium octyl hydrogen phosphate

CAS Number

30410-34-5

Product Name

Sodium octyl hydrogen phosphate

IUPAC Name

sodium;octyl hydrogen phosphate

Molecular Formula

C8H18NaO4P

Molecular Weight

232.19 g/mol

InChI

InChI=1S/C8H19O4P.Na/c1-2-3-4-5-6-7-8-12-13(9,10)11;/h2-8H2,1H3,(H2,9,10,11);/q;+1/p-1

InChI Key

KOJSOGZMZDBNPG-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCOP(=O)(O)[O-].[Na+]

Sodium octyl hydrogen phosphate is an organophosphorus compound with the molecular formula C8H18NaO4P\text{C}_8\text{H}_{18}\text{NaO}_4\text{P}. It is characterized by its surfactant properties, which allow it to reduce surface tension in aqueous solutions, facilitating the formation of emulsions and micelles. The compound is typically synthesized through the esterification of octanol with phosphoric acid, followed by neutralization with sodium hydroxide. Its structure features an octyl group attached to a phosphate moiety, making it a key player in various chemical applications and biological interactions.

  • Hydrolysis: In the presence of water, it hydrolyzes to form octanol and phosphoric acid. The reaction can be represented as:
    Sodium octyl hydrogen phosphate+H2OOctanol+Phosphoric acid\text{Sodium octyl hydrogen phosphate}+\text{H}_2\text{O}\rightarrow \text{Octanol}+\text{Phosphoric acid}
  • Oxidation: The compound can be oxidized to produce octyl phosphate and other derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Substitution: Sodium octyl hydrogen phosphate can participate in substitution reactions where the octyl group is replaced by other alkyl or aryl groups under suitable conditions.

Sodium octyl hydrogen phosphate exhibits significant biological activity due to its surfactant properties. It can interact with cell membranes, altering their permeability and facilitating the transport of various molecules. This interaction may influence enzymatic reactions by modifying the local environment and substrate availability. Furthermore, its ability to form micelles enhances the solubility of hydrophobic compounds in aqueous media, making it useful in drug delivery systems and other biological applications.

The synthesis of sodium octyl hydrogen phosphate typically involves two main steps:

  • Esterification: Octanol is reacted with phosphoric acid at elevated temperatures, often in the presence of a catalyst such as sulfuric acid. This reaction forms octyl phosphate.
  • Neutralization: The resulting octyl phosphate is then neutralized with sodium hydroxide to yield sodium octyl hydrogen phosphate.

In industrial settings, this process is carried out in large-scale reactors under controlled conditions to ensure high purity and yield.

Sodium octyl hydrogen phosphate has various applications across multiple fields:

  • Surfactants: It is used as a surfactant in formulations for pharmaceuticals, cosmetics, and personal care products.
  • Emulsifiers: The compound aids in stabilizing emulsions in food products and industrial processes.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of other organophosphorus compounds.
  • Drug Delivery: Its surfactant properties make it suitable for enhancing drug solubility and bioavailability.

Studies on sodium octyl hydrogen phosphate have shown its potential interactions with biological membranes and proteins. These interactions can alter membrane fluidity and permeability, impacting cellular processes such as signal transduction and nutrient uptake. Research indicates that sodium octyl hydrogen phosphate can modulate enzymatic activities by affecting substrate binding sites or altering enzyme conformation.

Sodium octyl hydrogen phosphate shares similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Sodium dioctyl phosphateC16H34NaO4PContains two octyl groups; used primarily as a plasticizer.
Sodium 2-naphthyl hydrogen phosphateC10H8NaO4PContains a naphthalene moiety; used in dye formulations.
Octyl phenyl hydrogen phosphateC14H23O4PCombines phenolic structure; used in various industrial applications.

Sodium octyl hydrogen phosphate stands out due to its effective surfactant properties, making it particularly valuable in formulations requiring emulsification and solubilization compared to its counterparts which may focus on different functionalities .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

232.08404033 g/mol

Monoisotopic Mass

232.08404033 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-11

Explore Compound Types